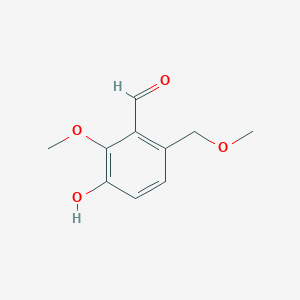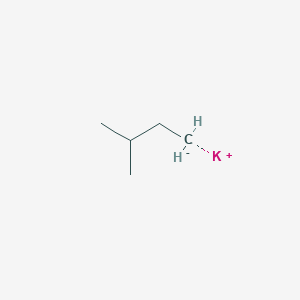
Isoamyl potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoamyl potassium is an organometallic compound that features a potassium atom bonded to an isoamyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoamyl potassium can be synthesized through the reaction of isoamyl bromide with potassium metal. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the potassium from reacting with moisture or oxygen. The reaction proceeds as follows:
Isoamyl bromide+Potassium→Isoamyl potassium+Potassium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more controlled conditions to ensure the purity and yield of the product. The process would still rely on the reaction between isoamyl bromide and potassium metal, but with enhanced safety measures and automation to handle the reactive potassium metal.
Chemical Reactions Analysis
Types of Reactions
Isoamyl potassium undergoes various types of chemical reactions, including:
Nucleophilic Substitution: this compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: The compound can participate in redox reactions, where it either donates or accepts electrons.
Addition Reactions: this compound can add to multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in polar aprotic solvents like THF.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used, depending on whether oxidation or reduction is desired.
Addition Reactions: this compound can react with alkenes or alkynes in the presence of catalysts like palladium or nickel.
Major Products Formed
Nucleophilic Substitution: The major products are typically isoamyl-substituted compounds.
Oxidation and Reduction: Depending on the reaction, the products can range from isoamyl alcohols to isoamyl ketones.
Addition Reactions: The products are often isoamyl-functionalized alkanes or alkenes.
Scientific Research Applications
Isoamyl potassium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: this compound can be used in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential in drug synthesis and development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which isoamyl potassium exerts its effects involves the transfer of the isoamyl group to an electrophilic center. This transfer is facilitated by the nucleophilic nature of the potassium atom, which readily donates electrons to form new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
Isoamyl Sodium: Similar to isoamyl potassium but with sodium as the metal. It has slightly different reactivity due to the difference in metal size and electronegativity.
Isoamyl Lithium: Another similar compound with lithium as the metal. It is more reactive than this compound due to the smaller size and higher charge density of lithium.
Uniqueness
This compound is unique in its balance of reactivity and stability. While isoamyl lithium is more reactive, it is also more difficult to handle due to its higher reactivity. Isoamyl sodium, on the other hand, is less reactive than this compound, making this compound a preferred choice for certain synthetic applications.
Properties
CAS No. |
125063-37-8 |
|---|---|
Molecular Formula |
C5H11K |
Molecular Weight |
110.24 g/mol |
IUPAC Name |
potassium;2-methylbutane |
InChI |
InChI=1S/C5H11.K/c1-4-5(2)3;/h5H,1,4H2,2-3H3;/q-1;+1 |
InChI Key |
MULPQXLSUPBYRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[CH2-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

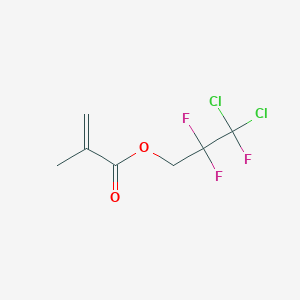
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
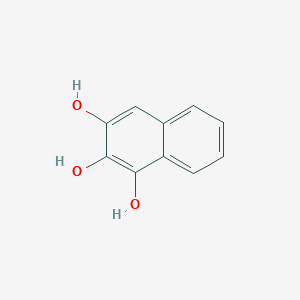

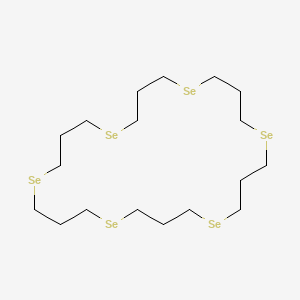
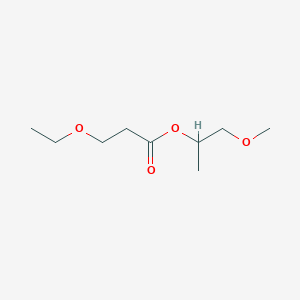
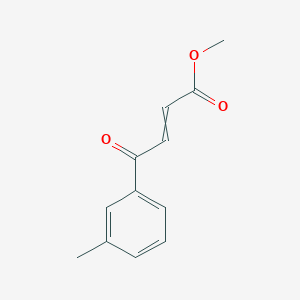
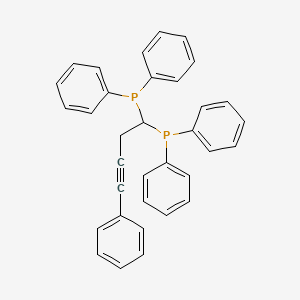
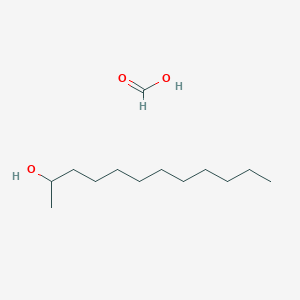
![hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[12-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]dodecylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14305750.png)
